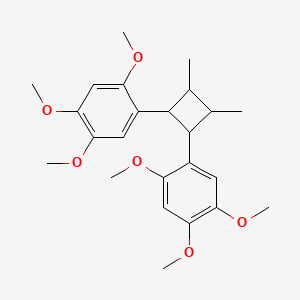
Heterotropan
Descripción general
Descripción
Heterotropan, also known as magnosalin, belongs to the class of organic compounds known as cyclobutane lignans. These are lignans with a structure characterized by to phenylpropanoid units coupled together through the C7-C7' and C8-C8' bonds, forming a cyclobutane ring with the C7, C7', C8', and C8 atoms. Heterotropan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, heterotropan is primarily located in the membrane (predicted from logP). Outside of the human body, heterotropan can be found in herbs and spices and root vegetables. This makes heterotropan a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Nitrogen/Carbon Structures in Energy and Sustainability
Research has shown that doping carbon structures with nitrogen heteroatoms can effectively tailor the properties of carbon for various applications in energy production and sustainability. This includes improvements in established fabrication processes and novel strategies for nitrogen modification in the field (Wood, O'Hayre, & Pylypenko, 2014).
Collaborative Construction of Archaeological Narratives
The collaborative and heterogeneous nature of scientific research, particularly in archaeology, has been studied, highlighting the challenges and strategies in constructing coherent research narratives from diverse viewpoints and interests (Khazraee, 2018).
Heteroatoms in Organic Semiconductors
The influence of polarizable heteroatoms like oxygen and sulfur on the charge mobility of anthracene derivatives has been investigated. This research is important for the development of organic semiconductors with high charge mobility and luminescence properties (Yan et al., 2016).
Heterotrophic Cultures of Microalgae
The potential of heterotrophic growth in microalgae for applications like wastewater treatment and biofuel production has been explored. This approach, which uses a carbon source in the dark, can be more cost-effective and simpler than autotrophic cultivation (Perez-Garcia et al., 2011).
Heterotic Groups in Subtropical Maize
Studies have used simple sequence repeats (SSRs) for establishing heterotic groups in subtropical maize. This has implications for hybrid breeding and the systematic introgression of germplasm (Reif et al., 2003).
Molecular Techniques in Heterotrophic Hydrogen Production
Molecular techniques have been applied in heterotrophic hydrogen production research for tasks such as identifying new isolates, characterizing microbial compositions in bioreactors, and monitoring microbial diversity (Li, Zhang, & Fang, 2011).
Heterogeneous Internet of Things (HetIoT)
HetIoT, an emerging field, has applications in areas like smart homes, intelligent transportation, and environmental monitoring. This research discusses the challenges and potential solutions in developing robust HetIoT applications (Qiu et al., 2018).
Photocatalytic Nanomaterials in Biomass Transformation
The use of solid photonanocatalysts for the selective transformation of biomass-derived substrates has been reviewed, highlighting its potential in applications like water-air depollution and solar chemicals production (Colmenares & Luque, 2014).
Meta-heuristics in Cloud Computing
The application of meta-heuristics techniques for task scheduling in cloud computing has been investigated, focusing on how to efficiently manage resources in heterogeneous distributed computing systems (Singh, Dutta, & Aggarwal, 2017).
Propiedades
Número CAS |
73036-51-8 |
|---|---|
Nombre del producto |
Heterotropan |
Fórmula molecular |
C24H32O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-[2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3 |
Clave InChI |
WCERJEZPIONOJU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
SMILES canónico |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Otros números CAS |
70280-35-2 |
Sinónimos |
(1alpha,2beta,3beta,4alpha)-isomer of magnosalin heterotropan magnosalin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



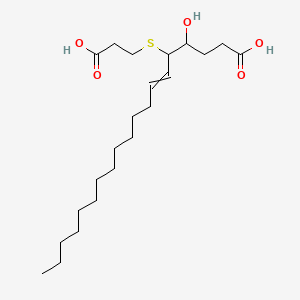
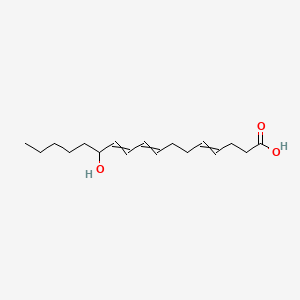


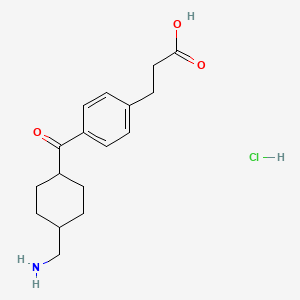
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
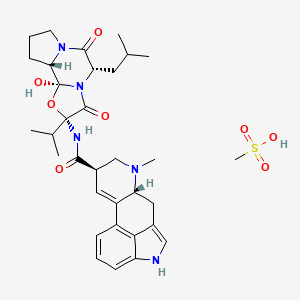





![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)
![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)